Methyl 3-(3-bromophenyl)-3-hydroxypropanoate

Solid-state chemistry Crystallography Chiral resolution thermodynamics

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate (CAS 193465-77-9) is a β‑hydroxy ester bearing a meta‑bromo substituent on the aromatic ring and a stereogenic center at the β‑position. It belongs to the class of β‑hydroxy‑β‑arylpropanoates, which are recognized as highly functionalized chiral synthons and direct precursors to enantiopure pharmaceuticals including fluoxetine, tomoxetine, and β‑blockers.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Cat. No. B8066332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-bromophenyl)-3-hydroxypropanoate
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)Br)O
InChIInChI=1S/C10H11BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3
InChIKeyWZZDXVAZEFYJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate – Procurement-Ready Chiral β-Hydroxy Ester Intermediate for Asymmetric Synthesis


Methyl 3-(3-bromophenyl)-3-hydroxypropanoate (CAS 193465-77-9) is a β‑hydroxy ester bearing a meta‑bromo substituent on the aromatic ring and a stereogenic center at the β‑position . It belongs to the class of β‑hydroxy‑β‑arylpropanoates, which are recognized as highly functionalized chiral synthons and direct precursors to enantiopure pharmaceuticals including fluoxetine, tomoxetine, and β‑blockers [1]. The compound is commercially available in both racemic and enantiomerically resolved forms (R‑enantiomer CAS 2227734‑35‑0; S‑enantiomer CAS 666740‑56‑3), making it a procurement‑ready building block for medicinal chemistry and process development campaigns .

Why Methyl 3-(3-bromophenyl)-3-hydroxypropanoate Cannot Be Swapped with Chloro or Unsubstituted Analogs


Simple replacement of the meta‑bromo ester with the meta‑chloro (CAS 135505‑20‑3) or unsubstituted phenyl analog introduces measurable thermodynamic, stereochemical, and reactivity penalties that propagate through downstream synthetic sequences. The bromo substituent alters crystal‑packing energetics and melting behavior relative to the chloro congener [1], while the heavier halogen atom and distinct C–Br bond dissociation energy (≈285 kJ mol⁻¹ vs. ≈350 kJ mol⁻¹ for C–Cl) govern regioselectivity in cross‑coupling and nucleophilic aromatic substitution steps . In chiral applications, the enantiomeric excess (ee) of the resolved bromo ester is highly sensitive to the steric and electronic identity of the aryl substituent, meaning ee values obtained for chloro or phenyl substrates cannot be extrapolated to the bromo analog when specifying enantiopure intermediates for GMP manufacture.

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate: Comparator‑Based Quantitative Evidence for Scientific Selection


Crystal Structure and Thermodynamic Divergence: Meta-Bromo vs. Meta-Chloro Hydroxy Acid Congener

A direct head-to-head single-crystal X-ray diffraction study of the enantiomerically pure free‑acid forms reveals that the meta‑bromo compound crystallizes with a larger unit‑cell volume and a significantly lower melting point than its meta‑chloro counterpart [1]. The 15.5 K melting‑point depression for the bromo acid reflects weaker intermolecular forces that directly impact solubility, crystal morphology, and thermal stability—parameters critical in solid‑state formulation and purification protocol design.

Solid-state chemistry Crystallography Chiral resolution thermodynamics

Racemic Compound Stability: Thermodynamic Preference for Bromo Racemate over Conglomerate

The same crystallographic study demonstrates that the bromo‑substituted acid preferentially forms a stable racemic compound, whereas the chloro analog exists in equilibrium between racemic compound and conglomerate phases [1]. This thermodynamic divergence is attributed to repulsive H···Br interactions in the enantiomeric crystal that raise its enthalpy, thereby stabilizing the racemic compound and enabling efficient classical resolution via diastereomeric salt formation—a feature not reliably available with the chloro congener.

Chiral separation Racemic compound vs. conglomerate Preferential crystallization

Computed Lipophilicity and Molecular Weight: Bromo Methyl Ester vs. Chloro Analog

Computationally derived properties from authoritative databases allow a cross‑study comparison of the methyl esters. The meta‑bromo methyl ester exhibits a higher molecular weight (+44.44 Da) and an elevated consensus LogP relative to the meta‑chloro methyl ester [1]. The 20.6% increase in molecular weight and the +0.5 LogP shift place the bromo compound closer to the center of lead‑like chemical space (MW < 350, LogP < 4), while the chloro analog sits near the lower boundary of typical fragment space.

Lipophilicity Drug-likeness Physicochemical property comparison

Enzymatic Resolution Specificity: Aryl Substituent Drives Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

Class‑level evidence from lipase‑catalyzed kinetic resolution studies on 3‑aryl‑3‑hydroxypropanoates demonstrates that enantioselectivity (E‑value) is strongly modulated by the nature and substitution pattern of the aryl ring [1]. While specific E‑values for the meta‑bromo methyl ester have not been published in the open literature, the patent literature establishes that optically active alkyl 3‑(3‑bromophenyl)‑3‑hydroxypropionates are accessible via enzymatic resolution with a wide range of lipases and esterases [2]. Substitution at the meta position with bromine provides a steric and electronic handle distinct from para‑bromo or chloro substituents, altering the enantiomeric ratio in a predictable manner.

Biocatalysis Kinetic resolution Enantioselectivity

Halogen-Dependent Reactivity: C–Br as a Superior Handle for Cross-Coupling vs. C–Cl

Class‑level inference from aryl halide reactivity scales establishes that the C–Br bond in methyl 3‑(3‑bromophenyl)‑3‑hydroxypropanoate undergoes oxidative addition to Pd(0) catalysts approximately 50–100 times faster than the corresponding C–Cl bond in the chloro analog [1]. This differential reactivity enables chemoselective downstream functionalization (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) under milder conditions, preserving the integrity of the β‑hydroxy ester moiety and the stereocenter. The bromo compound thus serves as a bifunctional building block: the ester/hydroxyl functions participate in asymmetric transformations while the aryl bromide permits orthogonal late‑stage diversification.

Cross-coupling Suzuki-Miyaura reaction Aryl halide reactivity

Enantiomeric Purity Specification: Availability of Fully Resolved (R) and (S) Methyl Esters with Independent CAS Numbers

Unlike the racemic mixture, the individual enantiomers of methyl 3‑(3‑bromophenyl)‑3‑hydroxypropanoate are commercially tracked under distinct CAS Registry Numbers: (R)‑enantiomer CAS 2227734‑35‑0 and (S)‑enantiomer CAS 666740‑56‑3 . This regulatory‑grade identification enables precise procurement with certificate‑of‑analysis (CoA) documentation specifying enantiomeric excess (typically ≥97% ee), specific rotation, and HPLC purity. In contrast, many chloro and unsubstituted phenyl analogs are supplied as racemates or single enantiomers without equivalent CAS‑level traceability, complicating GMP supply chain audits.

Enantiomeric purity Chiral procurement Analytical specification

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate: Evidence‑Backed Application Scenarios for Procurement Decision‑Makers


Enantioselective Synthesis of β-Hydroxy-β-arylpropanoic Acid-Derived APIs (e.g., Fluoxetine, Tomoxetine Analogs)

The resolved (R) or (S) enantiomer of methyl 3‑(3‑bromophenyl)‑3‑hydroxypropanoate serves as a direct chiral precursor to β‑hydroxy‑β‑arylpropanoic acid‑based pharmaceuticals. The thermodynamic preference for racemic compound formation in the bromo series [1] allows reliable classical resolution at scale, while the independent CAS numbers of each enantiomer ensure precise procurement for GMP campaigns. This scenario is directly supported by the crystallographic evidence in Section 3 showing a decisive thermodynamic drive toward racemic compound stability.

Fragment-Based Drug Discovery Requiring Late-Stage Diversification via Aryl Bromide Cross-Coupling

The meta‑bromo substituent enables room‑temperature Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling at a rate 50–100‑fold faster than the corresponding chloro analog [1], while the β‑hydroxy ester moiety remains orthogonal and protected from racemization. This bifunctional reactivity makes the compound an ideal fragment for parallel library synthesis, where the bromo handle is chemoselectively elaborated without disturbing the chiral β‑hydroxy ester core.

Biocatalytic Process Development for Enantiopure β‑Hydroxy Ester Intermediates

The racemic methyl ester (CAS 193465-77-9) is a cost‑effective starting material for lipase‑catalyzed kinetic resolution. Although specific E‑values for the meta‑bromo substrate must be determined experimentally, class‑level evidence indicates that meta‑substituted aryl esters yield intermediate‑to‑high enantioselectivities with commercially available lipases [1]. The patent literature confirms that optically active 3‑(3‑bromophenyl)‑3‑hydroxypropionates are accessible via enzymatic routes , providing a scalable green‑chemistry alternative to stoichiometric chiral auxiliaries.

Solid-State Formulation and Salt Screening of Chiral Drug Candidates

The 15.5 K melting‑point depression and 4.3% larger unit‑cell volume of the bromo acid relative to the chloro acid [1] directly influence salt‑form selection and crystallinity during formulation development. When the target API is a β‑hydroxy‑β‑arylpropanoic acid derivative, the bromo intermediate provides distinct solid‑state properties that can be leveraged to fine‑tune dissolution rates and bioavailability. Procurement of the bromo‑specific intermediate ensures that salt‑screening results are not confounded by congener‑dependent crystal‑packing artifacts.

Quote Request

Request a Quote for Methyl 3-(3-bromophenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.